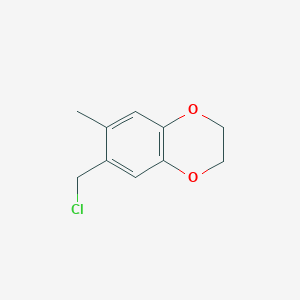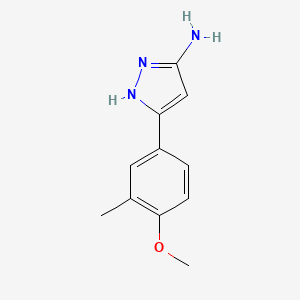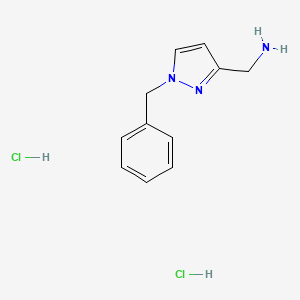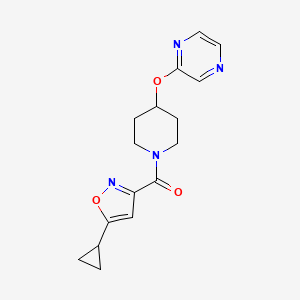![molecular formula C16H16N2S B2665432 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole CAS No. 449813-27-8](/img/structure/B2665432.png)
5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you’re asking about seems to be a complex organic molecule. It appears to contain a benzodiazole core, which is a type of heterocyclic compound. Heterocycles are common in many pharmaceuticals and other biologically active substances .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, such as melting point determination, solubility testing, and spectroscopic analysis .Scientific Research Applications
Antimicrobial Applications
- Helicobacter pylori Inhibition : Novel structures derived from the benzimidazole scaffold, similar in chemical structure to 5-methyl-2-{[(3-methylphenyl)methyl]sulfanyl}-1H-1,3-benzodiazole, have shown potent and selective activity against the gastric pathogen Helicobacter pylori. These compounds are effective even against strains resistant to standard treatments, indicating their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Anticancer Applications
- Breast Cancer Cell Lines : A series of 2-(4-aminophenyl)benzothiazoles, structurally related to this compound, have been synthesized and evaluated for their activities against breast cancer cell lines in vitro and in vivo. These compounds have shown potent inhibitory activity, highlighting the potential of benzothiazole derivatives as anticancer agents (Shi et al., 1996).
Corrosion Inhibition
- Mild Steel Protection : Derivatives of benzimidazole, closely related to this compound, have been assessed for their ability to inhibit corrosion of mild steel in sulfuric acid. These compounds form a protective layer on the steel surface, demonstrating mixed behavior as corrosion inhibitors. This finding suggests their utility in protecting industrial metal infrastructure (Ammal et al., 2018).
Photophysical Properties
- Fluorescent Molecule Development : Research into sulfur-containing aromatic compounds, including those related to this compound, has highlighted their potential in developing fluorescent molecules for various applications. These compounds have shown promise in material sciences, sensing of hazardous compounds, and biomolecular sciences, underscoring the versatility of thiazole-based molecules (Murai et al., 2018).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
6-methyl-2-[(3-methylphenyl)methylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2S/c1-11-4-3-5-13(8-11)10-19-16-17-14-7-6-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRYKMHCMYVFES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)



![3-[5-(4-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one](/img/structure/B2665360.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)


![5-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-N-(2-chloro-5-(trifluoromethyl)phenyl)-2-fluorobenzamide](/img/structure/B2665369.png)

